(1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl
Description
(1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is a chiral diamine derivative featuring a trifluoromethyl (-CF₃) substituent at the 2-position of the phenyl ring and two amine groups on an ethyl backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and catalytic applications. The trifluoromethyl group confers electron-withdrawing properties, influencing reactivity, lipophilicity, and binding interactions compared to non-fluorinated analogues .
Properties
Molecular Formula |
C9H13Cl2F3N2 |
|---|---|
Molecular Weight |
277.11 g/mol |
IUPAC Name |
(1S)-1-[2-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H11F3N2.2ClH/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13;;/h1-4,8H,5,13-14H2;2*1H/t8-;;/m1../s1 |
InChI Key |
AYIVNSKDNWPKRG-YCBDHFTFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CN)N)C(F)(F)F.Cl.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)N)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 2-(Trifluoromethyl)acetophenone Derivatives
One common approach involves the reductive amination of 2-(trifluoromethyl)acetophenone with ammonia or amine sources, followed by reduction to form the diamine. Typical reducing agents include sodium borohydride or borane complexes.
-
- Solvents: Methanol, ethanol, or tetrahydrofuran (THF)
- Temperature: Ambient to reflux (25–95 °C)
- Catalysts: Transition metal catalysts such as Pd/C or Rh complexes for enantioselective reductions
- Time: 12–48 hours depending on conditions
Outcome :
- Formation of the chiral diamine with high enantiomeric excess when using chiral catalysts
- Subsequent treatment with hydrochloric acid to form the dihydrochloride salt
Asymmetric Hydrogenation
Asymmetric hydrogenation of imines derived from 2-(trifluoromethyl)phenyl substrates is a robust method to obtain chiral diamines.
-
- Rhodium or ruthenium complexes with chiral phosphine ligands
- Example: [Rh(nbd)2]SbF6 with tetraphosphorus dipyrrolylphosphoramidite ligand (BTPP)
-
- Hydrogen pressure: 1–10 atm
- Temperature: Room temperature to 70 °C
- Solvents: Alcohols or ethers
-
- High enantioselectivity (up to >99:1 enantiomeric ratio)
- Mild reaction conditions
Sequential Nitrile Amidination–Reduction
A recently reported two-step procedure involves amidination of nitriles followed by reduction under mild conditions to yield linear polyamine skeletons, which can be adapted for the synthesis of substituted diamines such as (1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine.
-
- Amidination of nitrile precursor to form imidazoline intermediate.
- Reduction of imidazoline with borane dimethyl sulfide complex in THF at 70 °C under inert atmosphere.
- Acid workup with hydrochloric acid, followed by basification and extraction.
Yields :
- Reported yields for similar diamine syntheses are around 70–80%.
-
- Organic phase drying over anhydrous sodium sulfate and concentration under vacuum.
Chemical Data Table Summarizing Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Enantioselectivity/Yield | Notes |
|---|---|---|---|---|
| Reductive Amination | NaBH4, NH3 or amines | MeOH/EtOH, 25–95 °C, 12–48 h | Moderate to High | Requires chiral catalyst for enantioselectivity |
| Asymmetric Hydrogenation | Rh or Ru catalysts with chiral ligands | H2 (1–10 atm), RT–70 °C | >99:1 enantiomeric ratio | Mild conditions, high selectivity |
| Sequential Nitrile Amidination–Reduction | Borane dimethyl sulfide, HCl workup | THF, 70 °C, inert atmosphere | 70–80% yield | Mild, scalable, avoids harsh reagents |
Summary and Outlook
The preparation of (1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine dihydrochloride is well-established through reductive amination, asymmetric hydrogenation, and innovative nitrile amidination–reduction sequences. Transition-metal catalyzed asymmetric hydrogenation stands out for delivering high enantioselectivity and yields under mild conditions, making it preferable for pharmaceutical and fine chemical applications.
Future developments may focus on:
- Expanding catalyst libraries for improved selectivity and scalability.
- Developing greener, solvent-free or aqueous-phase methods.
- Exploring biocatalytic routes for sustainable synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
(1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine : Features fluorine substituents at the 4-position of phenyl rings. The electron-withdrawing fluorine enhances acidity and coordination capacity in metal complexes .
- (1S,2S)-N1,N2-Dimethyl-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine : Contains -CF₃ groups at the 3-position of phenyl rings and methylated amines. The -CF₃ groups increase steric bulk and lipophilicity, critical for enantioselective catalysis .
- N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine derivatives : Used in synthesizing piperazine-2,3-diones with demonstrated anthelmintic activity. Substituents like -CF₃ could modulate bioavailability and target binding .
Physicochemical Properties
Research Findings and Data
Physicochemical Studies
- Lipophilicity: ClogP values for bis(trifluoromethylphenyl) derivatives are ~1.8–2.5, higher than non-fluorinated analogues (e.g., ClogP = 0.5 for unsubstituted ethylenediamine), facilitating membrane penetration in drug delivery .
Biological Activity
(1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is a fluorinated diamine compound that has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article aims to elucidate the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The compound's molecular characteristics are crucial for understanding its biological interactions. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H10F4N2 |
| Molecular Weight | 222.18 g/mol |
| IUPAC Name | This compound |
| InChI Key | VZUUWURFTNDEIX-MRVPVSSYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of trifluoromethyl groups enhances the compound's binding affinity and specificity towards these targets, facilitating modulation of biological pathways. The diamine functionality allows for the formation of hydrogen bonds with target molecules, which stabilizes these interactions .
Antimicrobial Activity
Research has indicated that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, a study highlighted that related compounds showed effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentrations (MICs) for these compounds were notably low, suggesting potent antimicrobial activity .
Cytotoxicity and Anticancer Potential
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's antiproliferative activity was assessed using a range of cancer cell lines, revealing significant cytotoxicity with growth inhibition values (GI50) indicating effective concentration levels .
Anti-Inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential. In vitro assays indicated that it could attenuate inflammatory responses in cellular models, which may be linked to its ability to inhibit specific transcription factors involved in inflammation pathways .
Case Studies
Several studies have explored the biological activities of related compounds with similar structures:
- Study on Antimicrobial Efficacy : A set of fluorinated compounds was tested against MRSA and showed promising results with some derivatives achieving MIC values below 10 µg/mL. This suggests that this compound could be further developed as an antimicrobial agent .
- Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects of various trifluoromethyl-substituted diamines on cancer cell lines. The results indicated that compounds bearing similar structural motifs exhibited significant cytotoxicity, with some reaching IC50 values as low as 5 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
